

physical and chemical properties of 3-tosylpropanoic acid

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Compound of Interest

Compound Name: 3-[(4-Methylphenyl)sulfonyl]propanoic acid

Cat. No.: B159314

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An In-depth Technical Guide to 3-Tosylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-tosylpropanoic acid is limited. This guide summarizes the available data and provides context based on related chemical principles. Extensive experimental data for this specific compound is not readily found in the public domain.

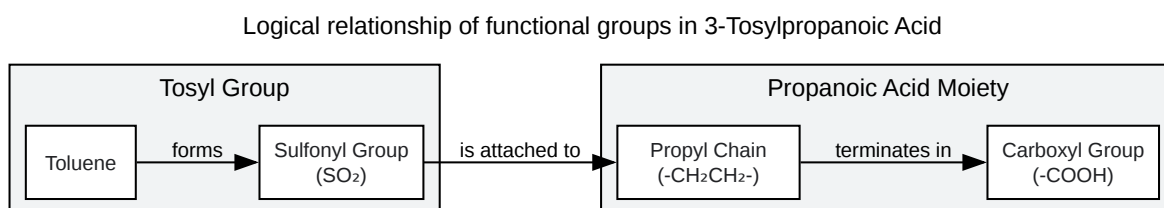
Introduction

3-Tosylpropanoic acid, also known as 3-(p-toluenesulfonyl)propanoic acid or 3-(4-methylphenyl)sulfonylpropanoic acid, is a carboxylic acid derivative containing a tosyl group. The presence of the electron-withdrawing tosyl group attached to the propanoic acid chain significantly influences its chemical properties, making it a potentially interesting building block in organic synthesis and for the development of novel molecules in pharmaceutical and materials science. This document aims to provide a comprehensive overview of its known physical and chemical properties.

Chemical Structure and Properties

The structure of 3-tosylpropanoic acid consists of a propanoic acid moiety substituted with a p-toluenesulfonyl (tosyl) group at the 3-position.

Logical Structure of 3-Tosylpropanoic Acid



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Functional groups in 3-Tosylpropanoic Acid

Physical and Chemical Properties

Quantitative data for 3-tosylpropanoic acid is sparse. The following table summarizes the available information from various chemical suppliers and databases.

Property	Value	Source
CAS Number	10154-76-4	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₄ S	[1]
Molecular Weight	228.26 g/mol	[1]
Melting Point	110-113 °C	[2]
pKa (Predicted)	3.87 ± 0.10	[2]
Appearance	Not specified (likely a solid)	-
Solubility	No specific data found. Expected to have some solubility in polar organic solvents.	-
Boiling Point	459.8 ± 45.0 °C (Predicted)	[2]
Density	1.303 ± 0.06 g/cm ³ (Predicted)	[2]

Spectral Data

Detailed, experimentally verified spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 3-tosylpropanoic acid are not readily available in public databases. Chemical suppliers of this compound often do not provide this information without a specific request or purchase. For research purposes, it is imperative to acquire and validate this data upon obtaining a sample.

Reactivity and Stability

While specific reactivity data for 3-tosylpropanoic acid is not available, its chemical behavior can be inferred from its functional groups:

- **Carboxylic Acid Group:** This group can undergo typical reactions such as esterification, amide formation, and reduction. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the tosyl group. The predicted pKa of 3.87 suggests it is a stronger acid than propanoic acid itself (pKa ≈ 4.87).

- **Tosyl Group:** The sulfonyl group is generally stable. The bond between the sulfur atom and the propanoic chain is expected to be robust under most conditions. The aromatic ring of the tosyl group can undergo electrophilic aromatic substitution, although the sulfonyl group is deactivating.

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-tosylpropanoic acid are not well-documented in readily accessible scientific literature. General synthetic strategies could involve:

- **Oxidation of a corresponding thiol or sulfide:** For instance, the oxidation of 3-(p-tolylthio)propanoic acid.
- **Nucleophilic substitution:** Reaction of a suitable propane-1,3-dianion equivalent with p-toluenesulfonyl chloride, followed by appropriate workup.

Researchers interested in synthesizing this compound would likely need to develop or adapt a synthetic route based on established methods for the formation of sulfones and carboxylic acids.

Conclusion

3-Tosylpropanoic acid is a chemical compound with limited available data in the public domain. Its structure suggests it could serve as a useful building block in organic synthesis, particularly for introducing a tosyl moiety with a carboxylic acid handle. The predicted increased acidity compared to simple alkanolic acids is a noteworthy feature. Any research or development involving this compound should begin with a thorough analytical characterization to confirm its identity and purity. The lack of extensive public data underscores the need for foundational research on this and similar molecules to unlock their potential in various scientific fields.

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References

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